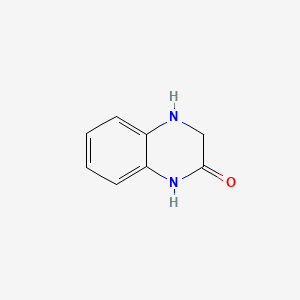
3,4-Dihydro-1H-quinoxalin-2-one
Übersicht
Beschreibung
3,4-Dihydro-1H-quinoxalin-2-one, also known as DHQ or 2-quinoxalinone, is a nitrogen-containing heterocyclic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. DHQ is a versatile and robust building block for organic synthesis and has been used in the synthesis of many natural products, pharmaceuticals, and other biologically active compounds. DHQ has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Efficient Synthesis and Antibacterial Activity : Researchers have developed economical and environmentally friendly syntheses of 3,4-Dihydro-1H-quinoxalin-2-ones, which exhibit antibacterial properties against both Gram-positive and Gram-negative microorganisms (Zarenezhad et al., 2014).
- Photoredox-Catalyst-Free Radical Alkylation : An efficient method for the radical alkylation of quinoxalin-2(1H)-ones has been described, useful for the functionalization of natural products and drug-based complex molecules (Xiang‐Kui He et al., 2020).
- Mannich-Type Reaction and Solar Photocatalysis : A combination of Mannich-type reaction and solar photocatalysis has been demonstrated for rapid alkenylation of quinoxalin-2(1H)-ones, offering a practical solution for the synthesis of bioactive compounds (Huang et al., 2021).
Biological Activities and Applications
- Antimicrobial, Anticancer, and Other Drug Activities : Quinoxalin-2(1H)-one derivatives are active components in various drug families, including antimicrobial, anticancer, and antithrombotic agents. Significant attention has been given to their synthesis and functionalization (P. Ghosh & S. Das, 2020).
Mechanistic Insights and Methodologies
- Mechanistic Pathways of Functionalization : The mechanistic pathways of various functionalization approaches, such as arylation, alkylation, acylation, and others, have been explored in detail for quinoxalin-2(1H)-ones (Yuan et al., 2019).
- Direct Functionalization Techniques : Direct C3-functionalization via C-H bond activation has garnered attention for its diverse biological activities and chemical properties (Qiumin Ke et al., 2019).
Wirkmechanismus
Target of Action
It’s known that compounds containing the 3,4-dihydroquinoxalin-2-one moiety have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s suggested that these compounds may interact with their targets to exert their antiviral and anti-inflammatory effects .
Biochemical Pathways
Given its potential antiviral and anti-inflammatory activities, it can be inferred that it may influence pathways related to these biological processes .
Result of Action
Given its potential antiviral and anti-inflammatory activities, it can be inferred that it may have effects at both the molecular and cellular levels .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3,4-Dihydro-1H-quinoxalin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p38 MAP kinase, leading to cytotoxic activities in certain cell lines . Additionally, this compound exhibits notable antiviral and anti-inflammatory activities, which are mediated through its interactions with specific biomolecules involved in these pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit lipid accumulation in hepatocytes, thereby affecting cellular metabolism . Furthermore, its antiviral and anti-inflammatory properties suggest that it can modulate immune cell functions and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound non-competitively inhibits nitric oxide-sensitive guanylyl cyclase, resulting in the oxidation of the prosthetic heme group . This interaction highlights the compound’s ability to modulate enzyme activity and influence cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound has been associated with sustained antiviral and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity in certain cell lines . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to inhibit p38 MAP kinase suggests that it may play a role in regulating metabolic pathways associated with inflammation and cell proliferation . Additionally, its effects on lipid metabolism in hepatocytes indicate its involvement in metabolic pathways related to lipid homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are essential for the compound’s therapeutic effects, as they determine its bioavailability and distribution within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with biomolecules and its ability to modulate cellular processes effectively.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTIPJFUWHYQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208236 | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59564-59-9 | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059564599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59564-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-2(1H)-QUINOXALINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 3,4-Dihydro-1H-quinoxalin-2-ones?
A1: Several methods have been explored for the synthesis of 3,4-Dihydro-1H-quinoxalin-2-ones. A prevalent approach involves the reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates under solvent-free conditions. [] This method proves economical and environmentally friendly. Another route utilizes the reaction of o-phenylenediamines with ethyl bromoacetate in a basic medium under mild conditions. []
Q2: Are there any reported biological activities of 3,4-Dihydro-1H-quinoxalin-2-ones?
A2: Yes, research suggests that some 3,4-Dihydro-1H-quinoxalin-2-ones and their derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Q3: Can you provide an example of a specific 3,4-Dihydro-1H-quinoxalin-2-one derivative and its synthesis?
A3: Certainly. 7-Benzoyl-1H-quinoxalin-2-one (4) was synthesized by reacting 4-benzoyl-1,2-diaminobenzene with ethyl bromoacetate under basic conditions. []
Q4: What are the structural characteristics of this compound derivatives?
A4: These compounds are characterized by a quinoxaline core structure with a carbonyl group at the 2-position and a saturated six-membered ring fused to the benzene ring. Derivatives can have various substituents on the benzene ring and the nitrogen atoms. []
Q5: Are there alternative synthetic routes to specific derivatives, for instance, those with fluorine substituents?
A5: Yes, 6,8-substituted-5,7-difluoro-3,4-dihydro-1H-quinoxalin-2-ones have been synthesized via reductive cyclization of 2,4,6-substituted-3,5-difluoronitrobenzenes. [] This method allows for the incorporation of fluorine atoms into the structure.
Q6: Has sulfamic acid been used in the synthesis of this compound derivatives?
A6: Yes, sulfamic acid has been successfully employed as an effective catalyst for the synthesis of β-enaminoketone derivatives, including 3-(2-oxo-2-arylethylidene)-3,4-dihydro-1H-quinoxalin-2-ones. [] The reactions were conducted under solvent-free conditions using o-phenylenediamine and ethyl 2,4-dioxo-4-arylbutyrate as starting materials.
Q7: What analytical techniques are used to characterize 3,4-Dihydro-1H-quinoxalin-2-ones?
A7: Various spectroscopic techniques are employed to confirm the structure of these compounds. These include Infrared (IR) spectroscopy, proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Additionally, mass spectrometry is often utilized to determine the molecular weight. [, ] X-ray crystallography has also been used to confirm the molecular structures of some derivatives. [, ]
Q8: Beyond antibacterial activity, are there other potential applications for 3,4-Dihydro-1H-quinoxalin-2-ones?
A8: Research suggests that Phenylethylidene-3,4-dihydro-1H-quinoxalin-2-ones show promise as building blocks for Cu2+ recognition. [] This opens avenues for their use in sensor development or metal ion extraction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

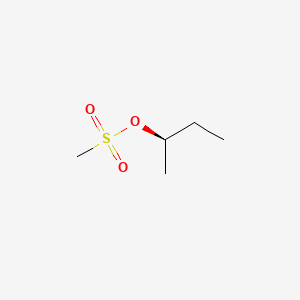
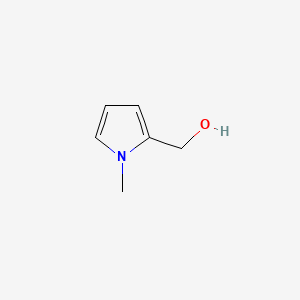
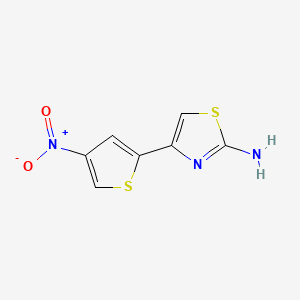
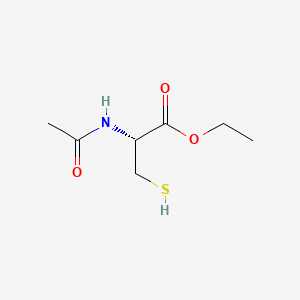
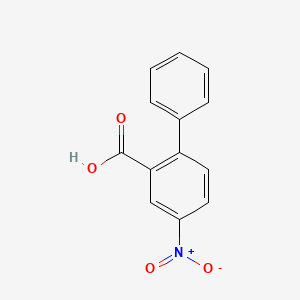
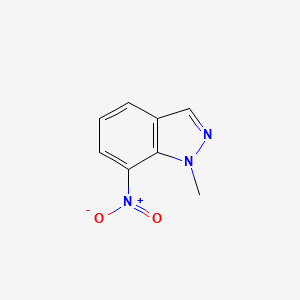

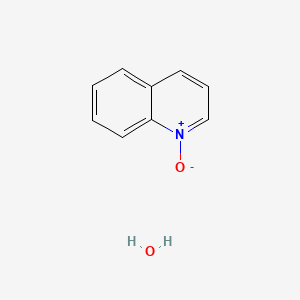

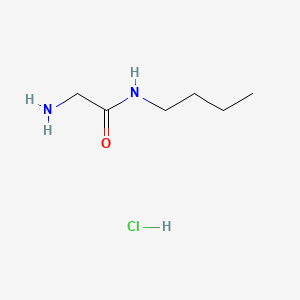
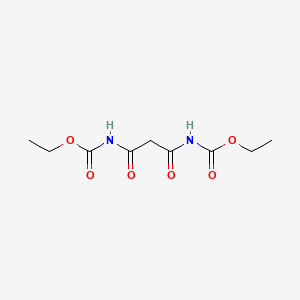


![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)